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N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide

Monoamine oxidase Neuroprotection Isoform selectivity

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide is a synthetic 4-aminoquinoline derivative bearing a 7-methoxy substituent on the quinoline core and an N-acetylated para-phenylenediamine side chain. It belongs to the same chemotype as the established antimalarial amodiaquine but replaces the 7‑chloro group with a 7‑methoxy and the Mannich-base side chain with a simpler acetamide terminus.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B4501824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC=C2)OC
InChIInChI=1S/C18H17N3O2/c1-12(22)20-13-3-5-14(6-4-13)21-17-9-10-19-18-11-15(23-2)7-8-16(17)18/h3-11H,1-2H3,(H,19,21)(H,20,22)
InChIKeyDCBMVQBIJAMKSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide – Structural & Pharmacological Baseline for Procurement


N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide is a synthetic 4-aminoquinoline derivative bearing a 7-methoxy substituent on the quinoline core and an N-acetylated para-phenylenediamine side chain . It belongs to the same chemotype as the established antimalarial amodiaquine but replaces the 7‑chloro group with a 7‑methoxy and the Mannich-base side chain with a simpler acetamide terminus. This substitution pattern reprograms the compound’s lipophilicity, metabolic liability, and target-interaction profile, placing it at the intersection of antiparasitic, anticancer, and neuro-enzymatic research programs . The methoxy group eliminates the risk of forming the quinone-imine reactive metabolite that drives amodiaquine hepatotoxicity, while the acetamide linker offers a hydrogen-bond donor/acceptor geometry distinct from the benzamide and carboxylic acid analogs frequently encountered in screening libraries .

1
7‑Methoxy substitution avoids quinone‑imine toxophore formation
2
Acetamide linker offers distinct H‑bond donor/acceptor geometry
3
Suits antiparasitic, anticancer, and neuro‑enzymatic research programs

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide – Why 4-Aminoquinoline In-Class Substitutions Fail


4-Aminoquinolines span a wide pharmacological continuum, but their bioactivity is exquisitely sensitive to: (i) the quinoline 7‑position substituent (Cl → OCH3 swap alters π‑stacking and metabolic oxidation pathways) , (ii) the linker atom (NH vs. O at the 4‑position modifies pKa and hydrogen-bond directionality) , and (iii) the terminal acyl group (acetyl vs. benzoyl vs. carboxyl changes both logP and steric tolerance at the target site) . Because these three structural variables operate in a non‑additive, often epistatic manner, swapping N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide for a generic “4‑amino‑7‑substituted quinoline” risks complete loss of the potency and selectivity window that the exact substitution pattern was designed to exploit. The quantitative evidence below demonstrates where the 7‑OCH3/NH‑phenyl/acetamide triad delivers measurable differentiation from the nearest constitutional isomers.

7‑position sensitivity
Cl vs OCH₃ alters π‑stacking and metabolic oxidation, shifting bioactivity profile across analogs
Linker atom mismatch
NH vs O at the 4‑position modifies pKa and H‑bond directionality, potentially changing target engagement
Terminal acyl variation
Acetyl vs benzoyl or carboxyl impacts logP and steric tolerance, limiting direct substitution

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide – Quantitative Differentiation vs. In‑Class Comparators


Monoamine Oxidase‑B (MAO‑B) Selectivity Over MAO‑A – Target Compound vs. 7‑Chloro Analog

The target compound demonstrated an IC50 of 666 nM against human MAO‑B, whereas its affinity for MAO‑A was negligible (IC50 > 100,000 nM), yielding a >150‑fold isoform selectivity window . In contrast, the corresponding 7‑chloro‑4‑aminoquinoline analog (amodiaquine backbone) exhibits balanced MAO‑A/MAO‑B inhibition with IC50 values of 1.5 µM and 2.8 µM, respectively, in the same fluorimetric kynuramine assay . The 7‑OCH3 group thus reprograms the isoform bias, a property not predicted by simple logP or pKa scaling.

MAO‑B selectivity
Reported
IC₅₀ = 666 nM (MAO‑B)
>150‑fold over MAO‑A
Supports isoform‑selective research tool for MAO‑B pathways
Recombinant human MAO assay; cross‑study comparable
Monoamine oxidase Neuroprotection Isoform selectivity

Predicted CNS Permeability Deficit – Target Acetamide vs. Adamantane‑4‑aminoquinoline Hybrids

In a recent panel of 4‑aminoquinoline‑adamantane hybrids, compounds bearing a terminal acetamide group on the quinoline side chain showed a 3–5‑fold increase in AChE inhibitory potency (IC50 = 4.2 µM for acetamide‑capped vs. 18.5 µM for the benzyl‑terminated analog) . However, the same acetamide modification also increased the number of hydrogen‑bond donors and polar surface area, resulting in a predicted logBB of –0.8 and CNS‑negative drug‑likeness classification under Lipinski’s rule‑of‑five . The target compound, with its simpler acetamide tail and absence of the bulky adamantane cage, is projected to have a logD₇.₄ ≈ 1.84 and a PSA of 77.2 Ų, placing it in a borderline CNS‑permeable space that may be advantageous for peripheral selectivity .

CNS permeability
Class-level inference
Predicted logD 1.84, PSA 77.2 Ų
vs. adamantane hybrid logBB –0.8
Acetamide may enhance AChE potency while limiting CNS penetration
In silico prediction; erythrocyte AChE class SAR
Blood‑brain barrier CNS druglikeness AChE inhibition

Metabolic Stability Advantage – 7‑Methoxy vs. 7‑Chloro‑4‑aminoquinoline (Avoidance of Quinone‑Imine Formation)

Amodiaquine (7‑Cl) is bioactivated by hepatic CYP450 to a quinone‑imine that depletes glutathione and triggers hepatocyte necrosis. Replacing the 7‑Cl with 7‑OCH₃ eliminates the electronic activation required for quinone‑imine formation, as the methoxy group is a resonance σ‑donor that stabilizes the aromatic ring against oxidation . The target compound’s 7‑OCH₃ and acetamide terminus further block the metabolic N‑dealkylation that generates the reactive quinone‑imine from amodiaquine. In microsomal stability assays, 7‑OCH₃‑4‑aminoquinolines lacking the Mannich side chain show >80% parent remaining after 60 min vs. <30% for amodiaquine . While direct metabolic data for the target compound are not published, the structural class consistently exhibits reduced GSH adduct formation and lower in vitro cytotoxicity in HepG2 cells (TC50 > 100 µM vs. 28 µM for amodiaquine) .

Metabolic stability
Class-level inference
>80% parent remaining (60 min)
HepG2 TC₅₀ >100 µM
7‑OCH₃ scaffold avoids quinone‑imine hepatotoxicity pathway
Class inference from 7‑OCH₃‑4‑aminoquinoline data
Hepatotoxicity Quinone-imine Metabolic stability

Antimalarial Potency Deficit Relative to Amodiaquine – Acceptable Trade‑Off for Metabolic Safety

The target compound is a simplified analog of amodiaquine and retains only part of the 4‑aminoquinoline pharmacophore. In head‑to‑head testing against chloroquine‑sensitive (3D7) and chloroquine‑resistant (Dd2) P. falciparum strains, amodiaquine exhibits IC50 values of 12 nM and 28 nM, respectively, whereas the des‑Mannich 7‑methoxy‑4‑(p‑aminophenyl)aminoquinoline scaffold shows IC50 values in the 150–350 nM range . The target compound, with its acetylated aniline terminus, is expected to have an IC50 of 200–500 nM, representing a 10–20‑fold potency loss . However, this loss is offset by elimination of the quinone‑imine toxophore and the dialkylamino‑mediated hERG liability that limits amodiaquine’s therapeutic index.

Antimalarial potency
Class-level inference
Predicted IC₅₀ 200–500 nM (3D7)
vs. amodiaquine IC₅₀ 12 nM
Supports use as metabolic‑probe scaffold, not antimalarial candidate
SYBR Green assay, 72 h; scaffold SAR projection
Antimalarial Plasmodium falciparum Structure-activity relationship

N-{4-[(7-methoxyquinolin-4-yl)amino]phenyl}acetamide – Evidence‑Backed Application Scenarios


MAO‑B Selective Probe for Neurodegenerative Disease Target Validation

With >150‑fold MAO‑B selectivity over MAO‑A (IC50 666 nM vs. >100,000 nM) , the compound serves as an excellent in‑vitro pharmacological tool for confirming MAO‑B‑dependent phenotypes in neuronal cell models without the confounding off‑target MAO‑A inhibition that plagues first‑generation quinoline MAO inhibitors. Its moderate potency ensures that target engagement is specific rather than promiscuous.

Non‑Hepatotoxic Control for Amodiaquine‑Series Antimalarial Screening

The 7‑OCH₃/acetamide architecture avoids the quinone‑imine bioactivation pathway intrinsic to amodiaquine (7‑Cl) , making it an ideal negative control for hepatotoxicity readouts in HepG2 or primary hepatocyte assays. Researchers can use it to dissociate antiplasmodial activity from hepatic safety signals when profiling new 4‑aminoquinoline analogs.

Peripheral Acetylcholinesterase Inhibitor Lead with Reduced CNS Penetration Risk

Class‑level SAR indicates that the acetamide capping group enhances AChE inhibitory potency by approximately 4‑fold over benzyl‑terminated analogs while maintaining a predicted logD₇.₄ of ~1.8 and PSA of 77 Ų, consistent with low passive blood‑brain barrier permeability . This profile suits programs targeting peripheral cholinergic tone (e.g., gastrointestinal motility, ocular pharmacology) without CNS side effects.

Calibration Standard for 4‑Aminoquinoline Physicochemical Profiling

With a well‑defined molecular formula (C₁₈H₁₇N₃O₂), a moderate logD, and an accessible synthesis via Buchwald coupling , the compound can serve as a reproducible calibration standard for chromatographic retention‑time indexing and computational model validation within 4‑aminoquinoline chemical space. Its exact mass (307.3465 g/mol) and simple substitution pattern facilitate unambiguous identification in LC‑MS/MS workflows.

Application
Selection Property
Validation Focus
MAO‑B target validation studies
Reported isoform‑selectivity window
Neuronal cell model MAO‑B phenotype confirmation
Amodiaquine‑series hepatotoxicity controls
7‑OCH₃ avoids quinone‑imine toxophore
HepG2 / primary hepatocyte cytotoxicity readouts
Peripheral cholinergic research models
Predicted moderate logD and polar surface area
Tissue‑specific AChE activity distribution
4‑Aminoquinoline analytical workflows
Well‑defined molecular formula and logD
LC‑MS/MS retention‑time indexing
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